Nemorensine

描述

属性

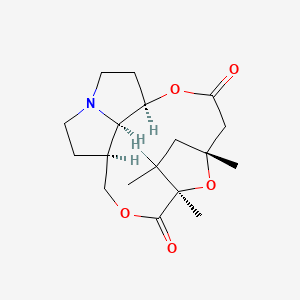

分子式 |

C18H27NO5 |

|---|---|

分子量 |

337.4 g/mol |

IUPAC 名称 |

(1R,5R,8R,12S,18R)-5,7,8-trimethyl-2,10,19-trioxa-15-azatetracyclo[10.5.1.15,8.015,18]nonadecane-3,9-dione |

InChI |

InChI=1S/C18H27NO5/c1-11-8-17(2)9-14(20)23-13-5-7-19-6-4-12(15(13)19)10-22-16(21)18(11,3)24-17/h11-13,15H,4-10H2,1-3H3/t11?,12-,13-,15-,17-,18-/m1/s1 |

InChI 键 |

DNEINKNDPRUHLP-NDBJNJODSA-N |

SMILES |

CC1CC2(CC(=O)OC3CCN4C3C(CC4)COC(=O)C1(O2)C)C |

手性 SMILES |

CC1C[C@@]2(CC(=O)O[C@@H]3CCN4[C@@H]3[C@H](CC4)COC(=O)[C@@]1(O2)C)C |

规范 SMILES |

CC1CC2(CC(=O)OC3CCN4C3C(CC4)COC(=O)C1(O2)C)C |

产品来源 |

United States |

Foundational & Exploratory

Nemorosone: A Technical Guide to its Discovery, Isolation, and Biological Activity from Clusia Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nemorosone (B1218680), a polyisoprenylated benzophenone (B1666685) first identified in the floral resins of Clusia species, has emerged as a compound of significant interest within the scientific community, particularly in the fields of oncology and pharmacology.[1][2] Its discovery has led to extensive research into its potent biological activities, including cytotoxic, pro-apoptotic, and ferroptotic effects on various cancer cell lines. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of nemorosone, with a focus on detailed experimental protocols and an in-depth analysis of its molecular mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry and drug development.

Discovery and Sourcing

Nemorosone was first isolated and structurally elucidated in 2001 by Cuesta-Rubio and colleagues from the floral resin of Clusia rosea.[1][3] This compound is a major constituent of the floral resins of several Clusia species, a genus of tropical and subtropical flowering plants.[4] While Clusia rosea is a primary source, nemorosone has also been identified in other species such as Clusia nemorosa and has been found in propolis from regions where Clusia species are prevalent.[5][6]

Physicochemical Properties

Nemorosone is characterized as a bicyclic polyprenylated acylphloroglucinol. A notable characteristic of nemorosone is its existence as a mixture of keto-enol tautomers in solution, which has been confirmed through NMR spectroscopy.[1][3][7][8]

Table 1: Physicochemical Properties of Nemorosone

| Property | Value | Reference |

| Molecular Formula | C₃₃H₄₂O₄ | [6] |

| Molecular Weight | 502.68 g/mol | [6] |

| Appearance | White to pale yellow solid | [1] |

| Tautomerism | Exists in a keto-enol equilibrium | [1][3] |

Spectroscopic Data

The structural elucidation of nemorosone was achieved through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR). The following tables summarize the reported ¹H and ¹³C NMR data for the keto-enol tautomers of nemorosone in CDCl₃.

Table 2: ¹H NMR Spectroscopic Data (CDCl₃) for Nemorosone Tautomers

| Position | Keto Form (δ ppm, J Hz) | Enol Form (δ ppm, J Hz) |

| Benzoyl Moiety | ||

| H-2', H-6' | 7.62 (d, 7.5) | 7.58 (d, 7.5) |

| H-3', H-5' | 7.45 (t, 7.5) | 7.42 (t, 7.5) |

| H-4' | 7.55 (t, 7.5) | 7.51 (t, 7.5) |

| Isoprenyl Groups | ||

| H-11 | 5.15 (t, 7.0) | 5.10 (t, 7.0) |

| H-16 | 5.05 (t, 7.0) | 5.00 (t, 7.0) |

| H-21 | 4.95 (t, 7.0) | 4.90 (t, 7.0) |

| Methyl Groups | ||

| Me-14 | 1.65 (s) | 1.62 (s) |

| Me-15 | 1.55 (s) | 1.52 (s) |

| Me-19 | 1.70 (s) | 1.68 (s) |

| Me-20 | 1.60 (s) | 1.58 (s) |

| Me-24 | 1.75 (s) | 1.72 (s) |

| Me-25 | 1.50 (s) | 1.48 (s) |

| Other Protons | ||

| H-1 | 3.50 (d, 10.0) | 3.45 (d, 10.0) |

| H-5 | 3.60 (d, 10.0) | 3.55 (d, 10.0) |

| H-7 | 2.80 (m) | 2.75 (m) |

| H-8 | 2.50 (m) | 2.45 (m) |

| OH (enol) | - | 18.10 (s) |

Note: Data compiled from literature reports. Actual chemical shifts may vary slightly based on experimental conditions.

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃) for Nemorosone Tautomers

| Position | Keto Form (δ ppm) | Enol Form (δ ppm) |

| Carbonyls | ||

| C-2 | 208.5 | 195.0 |

| C-4 | 208.5 | 195.0 |

| C-9 | 212.0 | 205.0 |

| C-1' | 138.0 | 137.5 |

| Benzoyl Moiety | ||

| C-2', C-6' | 129.0 | 128.8 |

| C-3', C-5' | 128.5 | 128.3 |

| C-4' | 133.0 | 132.8 |

| Isoprenyl Groups | ||

| C-10 | 40.0 | 39.8 |

| C-11 | 124.0 | 123.8 |

| C-12 | 132.0 | 131.8 |

| C-15 | 42.0 | 41.8 |

| C-16 | 122.0 | 121.8 |

| C-17 | 135.0 | 134.8 |

| C-20 | 22.0 | 21.8 |

| C-21 | 120.0 | 119.8 |

| C-22 | 138.0 | 137.8 |

| Methyl Groups | ||

| Me-14 | 25.7 | 25.5 |

| Me-15 | 17.7 | 17.5 |

| Me-19 | 26.0 | 25.8 |

| Me-20 | 18.0 | 17.8 |

| Me-24 | 25.9 | 25.7 |

| Me-25 | 17.9 | 17.7 |

| Other Carbons | ||

| C-1 | 60.0 | 59.8 |

| C-3 | 110.0 | 190.0 |

| C-5 | 60.0 | 59.8 |

| C-6 | 58.0 | 57.8 |

| C-7 | 50.0 | 49.8 |

| C-8 | 55.0 | 54.8 |

Note: Data compiled from literature reports. Actual chemical shifts may vary slightly based on experimental conditions.

Isolation and Purification Protocols

The isolation of nemorosone from Clusia species, primarily the floral resin of Clusia rosea, is a multi-step process involving extraction, crystallization, and chromatographic purification. The reported yield of nemorosone can vary depending on the source and the specific isolation technique employed.

General Experimental Workflow

Caption: General workflow for the isolation and purification of nemorosone.

Detailed Experimental Protocol: Isolation from Clusia rosea Floral Resin

This protocol is a composite of methodologies described in the literature.

Materials:

-

Fresh or dried floral resin of Clusia rosea

-

Ethanol (95% or absolute)

-

Distilled or deionized water

-

Silica (B1680970) gel (for column chromatography, 70-230 mesh)

-

Hexane (B92381) (analytical grade)

-

Ethyl acetate (B1210297) (analytical grade)

-

Glass chromatography column

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

-

Extraction and Crystallization: a. Dissolve 10 g of Clusia rosea floral resin in a minimal amount of warm ethanol (approximately 20-30 mL). b. Slowly add distilled water dropwise while stirring until the solution becomes turbid, indicating the onset of crystallization. c. Allow the mixture to stand at room temperature for several hours, or overnight at 4°C, to maximize crystal formation. d. Collect the crude nemorosone crystals by vacuum filtration and wash with a cold ethanol-water solution (1:1 v/v). e. Air-dry the crude crystals.

-

Chromatographic Purification: a. Prepare a silica gel slurry in hexane and pack it into a glass chromatography column. b. Dissolve the crude nemorosone in a small volume of hexane:ethyl acetate (9:1 v/v). c. Load the dissolved sample onto the top of the silica gel column. d. Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate. e. Collect fractions and monitor the separation using TLC with a mobile phase of hexane:ethyl acetate (8:2 or 7:3 v/v). Visualize the spots under UV light (254 nm). f. Pool the fractions containing pure nemorosone based on the TLC analysis. g. Remove the solvent from the pooled fractions using a rotary evaporator to obtain pure nemorosone.

Biological Activity and Signaling Pathways

Nemorosone exhibits a range of biological activities, with its anticancer properties being the most extensively studied. It has been shown to induce cell death in various cancer cell lines through two distinct mechanisms: apoptosis and ferroptosis.

Table 4: Cytotoxic Activity of Nemorosone against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HeLa | Cervical Cancer | ~3.2 | [2] |

| Hep-2 | Laryngeal Cancer | ~7.0 | [2] |

| PC-3 | Prostate Cancer | ~7.2 | [2] |

| U251 | Glioblastoma | ~3.8 | [2] |

| MCF-7 | Breast Cancer | <1 | [1] |

| LNCaP | Prostate Cancer | ~5.0 | [9] |

Nemorosone-Induced Apoptosis

Nemorosone can trigger the intrinsic pathway of apoptosis, a form of programmed cell death. This process is characterized by a series of well-defined morphological and biochemical events.

Caption: Simplified signaling pathway of nemorosone-induced apoptosis.

Nemorosone-Induced Ferroptosis

More recently, nemorosone has been identified as an inducer of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.

Caption: Key steps in the nemorosone-induced ferroptosis pathway.

Conclusion

Nemorosone, a natural product derived from Clusia species, continues to be a subject of intense scientific investigation due to its potent and diverse biological activities. This technical guide has provided a detailed overview of its discovery, isolation, and mechanisms of action, with a focus on providing practical experimental protocols and clear visual representations of its signaling pathways. The dual ability of nemorosone to induce both apoptosis and ferroptosis in cancer cells makes it a particularly promising candidate for further preclinical and clinical development. Future research will likely focus on optimizing its therapeutic potential, exploring synergistic combinations with other anticancer agents, and further elucidating the intricate molecular details of its biological effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Polyisoprenylated benzophenones in cuban propolis; biological activity of nemorosone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nemorosone, the major constituent of floral resins of Clusia rosea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Costa Rican Propolis Chemical Compositions: Nemorosone Found to Be Present in an Exclusive Geographical Zone | MDPI [mdpi.com]

- 6. Costa Rican Propolis Chemical Compositions: Nemorosone Found to Be Present in an Exclusive Geographical Zone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. 7-epi-nemorosone from Clusia rosea induces apoptosis, androgen receptor down-regulation and dysregulation of PSA levels in LNCaP prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Nemorosone: A Comprehensive Review of its Chemistry and Biological Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Nemorosone (B1218680), a bicyclic polyprenylated acylphloroglucinol (PPAP), has emerged as a significant natural product with a diverse range of biological activities.[1] Originally isolated from plants of the Clusia genus, nemorosone has attracted considerable attention from both the chemical and biological research communities.[1][2] This technical guide provides a comprehensive overview of the chemistry of nemorosone, its multifaceted biological properties, and the underlying molecular mechanisms of action.

Chemical Profile and Synthesis

Nemorosone belongs to the Type A class of PPAPs, characterized by a bicyclo[3.3.1]nonane-2,4,9-trione core.[3] Its chemical formula is C₃₃H₄₂O₄, with a molecular weight of 502.7 g/mol .[4][5]

Chemical Structure:

-

IUPAC Name: (1R,5S,7S)-rel-5-benzoyl-4-hydroxy-6,6-dimethyl-1,3,7-tris(3-methyl-2-buten-1-yl)-bicyclo[3.3.1]non-3-ene-2,9-dione[4]

-

CAS Number: 351416-47-2[4]

The complex and sterically hindered structure of nemorosone has made it a challenging target for total synthesis. Several synthetic routes have been developed, often featuring key steps such as intramolecular cyclopropanation, stereoselective alkylation, and regioselective ring-opening of a cyclopropane (B1198618) intermediate to construct the core bicyclic system.[6][7] Another approach involves a retro-aldol-vinyl cerium addition to a hydroxy adamantane (B196018) core.[8] These synthetic strategies are crucial for generating nemorosone analogs to explore structure-activity relationships.

Biological Properties and Mechanisms of Action

Nemorosone exhibits a remarkable spectrum of biological activities, most notably its potent anticancer effects. It also possesses antibacterial and anti-inflammatory properties.[1][2]

Anticancer Activity

Nemorosone has demonstrated significant cytotoxic and antiproliferative effects against a broad range of human cancer cell lines, including leukemia, colorectal, pancreatic, breast, and neuroblastoma cancers.[1][9][10] A key feature of its anticancer profile is its ability to induce multiple forms of programmed cell death, primarily apoptosis and ferroptosis.[1][10]

Quantitative Cytotoxic Activity of Nemorosone:

| Cancer Type | Cell Line | IC50 Value | Assay | Reference |

| Leukemia | Jurkat | 2.10 - 3.10 µg/mL | MTT | [9] |

| Neuroblastoma | NB69, Kelly, SK-N-AS, LAN-1 | < 6.5 µM | SRB | [9] |

| Neuroblastoma | LAN-1 (Parental) | 3.1 ± 0.15 µM | SRB | [11] |

| Neuroblastoma | LAN-1 (Cisplatin-resistant) | 4.22 ± 0.26 µM | SRB | [3] |

| Neuroblastoma | LAN-1 (Etoposide-resistant) | 4.99 ± 0.22 µM | SRB | [3] |

| Neuroblastoma | LAN-1 (Adriamycin-resistant) | 4.92 ± 0.36 µM | SRB | [3] |

| Pancreatic Cancer | MIA-PaCa-2 | 5 µM (72h) | Not Specified | [10] |

| Colorectal Cancer | HT-29 | 25.7 - 27.1 µM (24-72h) | Not Specified | [10] |

| Colorectal Cancer | LoVo | 22.8 - 64.3 µM (24-72h) | Not Specified | [10] |

| Fibrosarcoma | HT1080 | EC50: 26.9 µM (12h) | Cytotoxicity Assay | [12] |

Induction of Apoptosis:

Nemorosone is a potent inducer of apoptosis in various cancer cells.[10] The apoptotic cascade initiated by nemorosone primarily follows the intrinsic (mitochondrial) pathway.[10] This involves the dissipation of the mitochondrial membrane potential, release of cytochrome c into the cytosol, and subsequent activation of caspases.[9][13] Nemorosone has also been shown to cause cell cycle arrest at the G0/G1 phase.[9] Furthermore, it can activate the Unfolded Protein Response (UPR), a cellular stress response originating from the endoplasmic reticulum, which can lead to apoptosis if the stress is prolonged or severe.[13][14]

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Structure and Molecular Mechanism of ER Stress Signaling by the Unfolded Protein Response Signal Activator IRE1 [frontiersin.org]

- 3. Dynamic changes in complexes of IRE1α, PERK, and ATF6α during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. STAT3 phosphorylation inhibition for treating inflammation and new bone formation in ankylosing spondylitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ER stress signaling has an activating transcription factor 6α (ATF6)-dependent “off-switch” - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 1,8-Cineol inhibits nuclear translocation of NF-κB p65 and NF-κB-dependent transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nemorensine Biosynthetic Pathway: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Core Biosynthetic Machinery of a Promising Pyrrolizidine (B1209537) Alkaloid

This technical guide provides a comprehensive overview of the biosynthetic pathway of nemorensine (B1608994), a macrocyclic pyrrolizidine alkaloid (PA) found in plants of the Senecio genus, particularly Senecio nemorensis. PAs are a diverse group of plant secondary metabolites known for their ecological roles and pharmacological potential. This compound, with its complex structure, presents a fascinating case study in plant biochemistry and a potential source for novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the metabolic route to this compound, including its precursors, key enzymatic steps, and the experimental methodologies used to elucidate such pathways.

Overview of Pyrrolizidine Alkaloid Biosynthesis

The biosynthesis of this compound follows the general scheme for pyrrolizidine alkaloids, which are characterized by a bicyclic necine base esterified with one or more necic acids. The pathway can be conceptually divided into three main stages:

-

Necine Base Biosynthesis: The formation of the core pyrrolizidine ring structure.

-

Necic Acid Biosynthesis: The synthesis of the acidic moiety that will be esterified to the necine base.

-

Esterification and Macrocyclization: The joining of the necine base and necic acid to form the final alkaloid.

While the early steps of necine base formation are relatively well-understood across PA-producing plants, the specific enzymes and intermediates in the later stages of this compound biosynthesis, particularly the formation of its unique necic acid and the macrocyclization step, are still areas of active research.

The this compound Biosynthetic Pathway

Necine Base Formation

The biosynthesis of the necine base of this compound, retronecine (B1221780), begins with the polyamines putrescine and spermidine (B129725), which are derived from the amino acids arginine and ornithine.

Key Steps and Enzymes:

-

Homospermidine Synthase (HSS): This is the first committed and rate-limiting enzyme in the biosynthesis of the necine base[1][2][3][4][5]. HSS catalyzes the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine, forming homospermidine[6][7]. The gene for HSS is believed to have evolved from deoxyhypusine (B1670255) synthase (DHS), an enzyme involved in primary metabolism[6][7]. In Senecio species, HSS expression is localized in the roots[8][9].

-

Oxidation and Cyclization: Homospermidine undergoes oxidation, likely catalyzed by a copper-dependent diamine oxidase, to form an unstable dialdehyde (B1249045) intermediate. This intermediate then spontaneously cyclizes via an intramolecular Mannich reaction to form the pyrrolizidine ring system. The exact enzymatic control of this cyclization to ensure the correct stereochemistry is not yet fully elucidated.

-

Reduction and Hydroxylation: The initial cyclized product undergoes a series of reductions and hydroxylations to yield the characteristic necine base, retronecine. The specific reductases and hydroxylases involved in these steps for this compound biosynthesis have not yet been fully characterized.

Necic Acid Moiety: The Synthesis of Nemorensic Acid

This compound is characterized by its unique dicarboxylic necic acid, nemorensic acid, which forms a 13-membered macrocyclic ring with the necine base[1][3]. The biosynthesis of necic acids is generally derived from amino acids. For many senecionine-type PAs, the C10 dicarboxylic necic acids are formed from two molecules of L-isoleucine[1]. While the direct biosynthetic precursors for nemorensic acid have not been definitively established through tracer studies, its structure suggests a complex pathway likely involving branched-chain amino acids. The enantiospecific synthesis of (+)-nemorensic acid has been achieved chemically, providing a standard for biosynthetic studies[10][11].

Esterification and Macrocyclization

The final step in this compound biosynthesis is the esterification of the retronecine base with nemorensic acid to form a macrocyclic diester. The enzymes responsible for this crucial step, likely acyltransferases, have not yet been identified and characterized in Senecio nemorensis. The mechanism of how the two components are brought together and cyclized remains a significant area for future research.

Quantitative Data

Quantitative data on the this compound biosynthetic pathway, such as enzyme kinetics and metabolite concentrations, are limited in the literature. However, studies on the quantitative analysis of total PAs in Senecio species provide a basis for understanding the accumulation of these compounds.

| Plant Species | Alkaloid Type | Concentration Range | Method of Analysis | Reference |

| Senecio vulgaris | Total Pyrrolizidine Alkaloids | 0.02–0.05 mg/0.512 g of sample | Spectrophotometry (Ehrlich reaction) | [12] |

| Senecio ridellii | Total Pyrrolizidine Alkaloids | 0.18% to 17.99% | Not specified | [2] |

| Senecio scandens | Adonifoline (B1256052) | 0.12–4.18 µg/mL in extracts | HPLC-MS/MS | [13][14] |

Table 1: Quantitative Analysis of Pyrrolizidine Alkaloids in Senecio Species. This table summarizes reported concentrations of PAs in different Senecio species, highlighting the variability in alkaloid content.

Experimental Protocols

The elucidation of alkaloid biosynthetic pathways relies on a combination of classical and modern experimental techniques. Below are detailed methodologies for key experiments relevant to studying the this compound pathway.

Tracer Studies for Precursor Identification

Objective: To identify the metabolic precursors of the necine base and necic acid of this compound.

Methodology:

-

Precursor Synthesis: Synthesize isotopically labeled (e.g., ¹⁴C or ¹³C) putative precursors, such as ornithine, arginine, putrescine, spermidine, and isoleucine.

-

Plant Material: Use young, actively growing Senecio nemorensis plants or root cultures, as these are the primary sites of PA biosynthesis.

-

Administration of Labeled Precursors: Administer the labeled compounds to the plants through various methods, such as feeding through the roots, injection into the stem, or addition to the culture medium for root cultures.

-

Incubation: Allow the plants to metabolize the labeled precursors for a defined period.

-

Extraction and Purification: Harvest the plant material and perform a standard acid-base extraction to isolate the total alkaloid fraction. Further purify this compound using chromatographic techniques like High-Performance Liquid Chromatography (HPLC).

-

Detection and Analysis: Determine the incorporation of the isotopic label into this compound using techniques such as Liquid Scintillation Counting (for ¹⁴C) or Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (for ¹³C). The position of the label within the molecule can be determined by chemical degradation and subsequent analysis of the fragments.

Enzyme Assays for Key Biosynthetic Steps

Objective: To identify and characterize the enzymes involved in the this compound pathway, such as Homospermidine Synthase (HSS).

Methodology:

-

Protein Extraction: Homogenize fresh root tissue of Senecio nemorensis in a suitable buffer to extract total soluble proteins.

-

Enzyme Assay for HSS:

-

Reaction Mixture: Prepare a reaction mixture containing the protein extract, the substrates putrescine and [¹⁴C]-spermidine, and the cofactor NAD+.

-

Incubation: Incubate the reaction mixture at an optimal temperature for a specific time.

-

Product Separation: Stop the reaction and separate the product, [¹⁴C]-homospermidine, from the unreacted substrate using techniques like thin-layer chromatography (TLC) or HPLC.

-

Quantification: Quantify the amount of radioactive product formed using a scintillation counter to determine the enzyme activity.

-

-

Enzyme Purification: Purify the enzyme of interest from the crude protein extract using a combination of chromatographic techniques, such as ammonium (B1175870) sulfate (B86663) precipitation, ion-exchange chromatography, and size-exclusion chromatography.

-

Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) of the purified enzyme by varying the substrate concentrations and measuring the initial reaction rates.

Gene Identification and Functional Characterization

Objective: To identify the genes encoding the biosynthetic enzymes and confirm their function.

Methodology:

-

Transcriptome Analysis: Perform RNA sequencing (RNA-seq) on the roots of Senecio nemorensis to identify candidate genes that are highly expressed in this tissue, where PA biosynthesis occurs.

-

Gene Cloning: Based on sequence homology to known biosynthetic enzymes from other species (e.g., HSS), design primers to amplify and clone the full-length cDNA of the candidate genes.

-

Heterologous Expression: Express the cloned gene in a suitable heterologous system, such as E. coli or yeast.

-

Functional Verification: Purify the recombinant protein and perform enzyme assays as described above to confirm its catalytic activity.

-

Gene Silencing/Knockout: Use techniques like RNA interference (RNAi) or CRISPR/Cas9 in Senecio nemorensis hairy root cultures to silence or knock out the candidate gene and observe the effect on this compound production. A significant reduction or complete absence of this compound would confirm the gene's role in the pathway.

Visualizations

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Elucidating the this compound Pathway

Caption: Experimental workflow for pathway elucidation.

Future Directions and Conclusion

The biosynthesis of this compound presents a compelling area of research with significant potential for discoveries in plant metabolic pathways and for the development of novel pharmaceuticals. While the general framework of its biosynthesis is understood from studies on other pyrrolizidine alkaloids, many of the specific enzymes and regulatory mechanisms remain to be uncovered.

Future research should focus on:

-

Identification and characterization of the uncharacterized enzymes: This includes the oxidases, reductases, and hydroxylases in the necine base pathway, the complete enzymatic cascade for nemorensic acid synthesis, and the crucial acyltransferase(s) responsible for macrocyclization.

-

Elucidation of the regulatory network: Understanding how the expression of biosynthetic genes is controlled in Senecio nemorensis will be key to any metabolic engineering efforts.

-

Metabolic engineering for enhanced production: Once the pathway is fully elucidated, there is potential to engineer microbial or plant-based systems for the sustainable production of this compound and its analogues for pharmacological testing and development.

This technical guide has synthesized the current knowledge on the this compound biosynthetic pathway, providing a foundation for future research and development in this exciting field. The combination of advanced analytical techniques, molecular biology, and synthetic biology will undoubtedly accelerate our understanding and ability to harness the potential of this complex natural product.

References

- 1. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Polyphyletic Origin of Pyrrolizidine Alkaloids within the Asteraceae. Evidence from Differential Tissue Expression of Homospermidine Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of the necic acids of the pyrrolizidine alkaloids. Further investigations of the formation of senecic and isatinecic acids in Senecio species - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell-Specific Expression of Homospermidine Synthase, the Entry Enzyme of the Pyrrolizidine Alkaloid Pathway in Senecio vernalis, in Comparison with Its Ancestor, Deoxyhypusine Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell-specific expression of homospermidine synthase, the entry enzyme of the pyrrolizidine alkaloid pathway in Senecio vernalis, in comparison with its ancestor, deoxyhypusine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Collection - Enantiospecific Synthesis of (+)-Nemorensic Acid, a Necic Acid Component of the Macropyrrolizidine Alkaloid, this compound - The Journal of Organic Chemistry - Figshare [figshare.com]

- 12. brieflands.com [brieflands.com]

- 13. Quantitative analysis by HPLC-MS2 of the pyrrolizidine alkaloid adonifoline in Senecio scandens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative analysis by HPLC-MS2 of the pyrrolizidine alkaloid adonifoline in Senecio scandens : WestminsterResearch [westminsterresearch.westminster.ac.uk]

An In-Depth Technical Guide on the Core Mechanism of Action of Nemorosone in Cancer Cells

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The user's query specified "nemorensine." However, the preponderance of scientific literature points to a similarly named and highly researched compound, nemorosone (B1218680) , for anticancer activity. This guide will focus on nemorosone, a polycyclic polyprenylated acylphloroglucinol (PPAP) isolated from Clusia species, which has demonstrated significant potential as a multifaceted anticancer agent.[1][2][3]

Executive Summary

Nemorosone is a natural product that exerts potent cytotoxic effects on a wide range of cancer cells, including those resistant to conventional chemotherapies.[4][5] Its anticancer activity is not mediated by a single mechanism but rather a multi-pronged attack on critical cellular processes. The core mechanisms revolve around the induction of two distinct forms of programmed cell death—apoptosis and ferroptosis—along with the promotion of cell cycle arrest.[3][6] A key initiating event for these cytotoxic outcomes is nemorosone's ability to function as a protonophoric mitochondrial uncoupler, which disrupts mitochondrial bioenergetics and triggers overwhelming cellular stress.[7]

Core Mechanisms of Action

Nemorosone's efficacy stems from its ability to simultaneously engage multiple cell death and growth arrest pathways.

2.1 Ferroptosis Induction Nemorosone is a potent inducer of ferroptosis, an iron-dependent form of regulated cell death driven by the accumulation of lipid peroxides.[7] This process is initiated by the disruption of mitochondrial function and proceeds via a "double-edged sword" mechanism:[8]

-

Inhibition of System xc⁻: Nemorosone blocks the cystine/glutamate antiporter (System xc⁻), which depletes intracellular cysteine. This impairs the synthesis of glutathione (B108866) (GSH), a critical antioxidant enzyme, rendering the cell vulnerable to oxidative stress and lipid peroxidation.[6]

-

Activation of the KEAP1-NRF2-HMOX1 Axis: At later stages, nemorosone treatment activates the KEAP1-NRF2 signaling pathway. This leads to the upregulation of Heme Oxygenase-1 (HMOX1), which increases the intracellular pool of labile iron (Fe²⁺). This excess iron catalyzes further lipid peroxidation, a hallmark of ferroptosis.[6]

2.2 Apoptosis Induction In numerous cancer cell lines, including leukemia and pancreatic cancer, nemorosone induces caspase-dependent apoptosis.[5][9] This process is primarily triggered via the intrinsic (mitochondrial) pathway:[8]

-

Mitochondrial Disruption: As a mitochondrial uncoupler, nemorosone causes a rapid dissipation of the mitochondrial membrane potential.[2][9]

-

Cytochrome c Release: This disruption leads to the release of cytochrome c from the mitochondria into the cytosol.[8][9]

-

Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome and the subsequent activation of initiator caspase-9 and executioner caspase-3, which dismantle the cell.[8][9]

-

Unfolded Protein Response (UPR): In pancreatic cancer cells, nemorosone has been shown to activate the UPR, suggesting it could be particularly effective in tumors with elevated UPR levels, pushing them toward apoptosis.

2.3 Cell Cycle Arrest Nemorosone can halt the proliferation of cancer cells by inducing cell cycle arrest. The specific phase of arrest appears to be cell-type dependent:

-

G0/G1 Arrest: In leukemia and estrogen receptor-positive (ERα+) breast cancer cells (MCF-7), nemorosone causes an accumulation of cells in the G0/G1 phase.[5][6][10] This is associated with the upregulation of the cell cycle inhibitor p21Cip1 in neuroblastoma cells and the downregulation of cyclins A, B1, D1, and E in leukemia cells.[5][6]

-

G1 or G2 Arrest: In pancreatic cancer cells, lower concentrations lead to G1 arrest, while higher concentrations result in G2 arrest.[6]

Signaling Pathways Modulated by Nemorosone

Nemorosone's effects are mediated through the modulation of several key signaling pathways.

-

MEK/ERK and Akt/PKB Signaling: In neuroblastoma and leukemia cells, nemorosone inhibits the MEK1/2 kinases, leading to reduced phosphorylation of ERK1/2.[4][5] It also directly inhibits the enzymatic activity of Akt/PKB, a crucial node for cell survival and proliferation.[4][5] In ERα+ breast cancer cells, nemorosone also reduces the phosphorylation of both ERK1/2 and Akt.[10]

The primary signaling pathways involved in nemorosone-induced cell death are illustrated below.

Quantitative Data Summary

The cytotoxic efficacy of nemorosone is typically quantified by its half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).

Table 1: Cytotoxicity of Nemorosone (IC₅₀/EC₅₀ Values) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀/EC₅₀ (µM) | Incubation Time (h) |

|---|---|---|---|

| HT1080 | Fibrosarcoma | 26.9 | 12 |

| HT1080 | Fibrosarcoma | 16.7 | 24 |

| IMR-32 | Neuroblastoma | ~35 | 24 |

| LAN-1 | Neuroblastoma | 3.1 ± 0.15 | 24 |

| NB69 | Neuroblastoma | 4.5 ± 0.25 | 24 |

| Jurkat | Leukemia | 2.10 - 3.10 (µg/mL) | Not Specified |

| CCRF-CEM | Leukemia | 2.10 - 3.10 (µg/mL) | Not Specified |

Source:[1][5][7][11] Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions and assays used across different studies.[2]

Table 2: Efficacy of Nemorosone in Chemotherapy-Resistant Neuroblastoma Cell Lines

| Cell Line | Resistance to | IC₅₀ of Nemorosone (µM) | Resistance Factor (RF)¹ |

|---|---|---|---|

| LAN-1 (Parental) | - | 3.1 ± 0.15 | - |

| LAN-1/ADR | Adriamycin | 3.5 ± 0.18 | 1.13 |

| LAN-1/CIS | Cisplatin | 4.2 ± 0.21 | 1.35 |

| LAN-1/ETO | Etoposide | 3.9 ± 0.20 | 1.26 |

| LAN-1/5FU | 5-Fluorouracil | 4.9 ± 0.22 | 1.58 |

Source:[4][11] ¹Resistance Factor (RF) is calculated as the IC₅₀ of the resistant cell line divided by the IC₅₀ of the parental cell line. An RF value close to 1 indicates no cross-resistance.[4]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of nemorosone.

5.1 Cell Viability and Cytotoxicity Assessment (MTT Assay)

This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.[1]

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[4]

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Treatment: Remove the medium and add fresh medium containing various concentrations of nemorosone (e.g., 1 to 40 µM). Include untreated and vehicle-only control wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).[1][11]

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the nemorosone concentration.[1]

-

5.2 Apoptosis and Cell Cycle Analysis by Flow Cytometry

-

Principle: Flow cytometry is used to quantify apoptosis by detecting phosphatidylserine (B164497) externalization (Annexin V) and membrane integrity (Propidium Iodide, PI), or to analyze cell cycle distribution based on DNA content (PI staining).[2][6]

-

Protocol for Apoptosis (Annexin V/PI Staining):

-

Cell Treatment: Culture and treat cells with nemorosone for the desired duration.

-

Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells immediately by flow cytometry, quantifying viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.[6]

-

-

Protocol for Cell Cycle (PI Staining):

-

Harvesting: Harvest cells as described above.

-

Fixation: Fix the cells by adding them dropwise into cold 70% ethanol (B145695) while vortexing, then store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and treat with RNase A to remove RNA. Stain the cellular DNA with Propidium Iodide.

-

Analysis: Analyze by flow cytometry to generate a histogram of DNA content, which is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]

-

Conclusion

Nemorosone demonstrates significant potential as a novel anticancer agent due to its ability to induce multiple forms of programmed cell death—ferroptosis and apoptosis—and inhibit cell proliferation via cell cycle arrest.[3] Its efficacy in multidrug-resistant cell lines is particularly promising, suggesting a mechanism of action that circumvents common resistance pathways.[4] The central role of mitochondrial disruption in initiating these cytotoxic effects highlights a key vulnerability in cancer cells that nemorosone effectively exploits. Further preclinical and in vivo studies are warranted to fully elucidate its therapeutic potential and translate these compelling findings into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A review of nemorosone: Chemistry and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Nemorosone blocks proliferation and induces apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Molecular Mechanisms of Nemorosone-Induced Ferroptosis in Cancer Cells [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. bps.ac.uk [bps.ac.uk]

- 10. Cytotoxic activity of nemorosone in human MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytotoxic activity of nemorosone in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Nemorosone: A Technical Guide to a Promising Polycyclic Polyprenylated Acylphloroglucinol in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nemorosone (B1218680), a bicyclic polyprenylated acylphloroglucinol (PPAP) originally isolated from plants of the Clusiaceae family, has emerged as a compelling natural product with significant potential in oncology.[1] Its intricate chemical structure, centered around a bicyclo[3.3.1]nonane-1,3,5-trione core, underpins a multifaceted biological activity profile.[2] This technical guide provides a comprehensive overview of nemorosone, with a focus on its role as a potent anti-cancer agent. We delve into its dual mechanisms of inducing programmed cell death—apoptosis and ferroptosis—and its function as a mitochondrial uncoupler. This document summarizes key quantitative data, presents detailed experimental protocols for its study, and visualizes the complex signaling pathways it modulates.

Introduction: The Chemical and Biological Landscape of Nemorosone

Nemorosone is a type A polycyclic polyprenylated acylphloroglucinol, a class of natural products known for their complex architectures and diverse biological activities.[2][3] Initially identified in the floral resins of Clusia species, nemorosone has demonstrated potent cytotoxic effects against a broad spectrum of human cancer cell lines, including leukemia, colorectal, pancreatic, and breast cancer.[1][4] Notably, it exhibits efficacy in multidrug-resistant cancer cells, suggesting a mechanism of action distinct from conventional chemotherapeutics.[5] Beyond its anti-cancer properties, nemorosone also possesses antimicrobial activity against Gram-positive bacteria and parasites.[1]

The molecular formula of nemorosone is C₃₃H₄₂O₄.[1] Its structure is characterized by a highly oxygenated and densely substituted core, which is believed to be crucial for its biological function.[2]

Quantitative Analysis of Cytotoxic Activity

The cytotoxic efficacy of nemorosone has been extensively evaluated across numerous cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a measure of its potency, are summarized below.

| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time (h) |

| HT1080 | Fibrosarcoma | 26.9 | 12 |

| HT1080 | Fibrosarcoma | 16.7 | 24 |

| IMR-32 | Neuroblastoma | ~35 | 24 |

| LAN-1 (Parental) | Neuroblastoma | 3.1 ± 0.15 | 24 |

| LAN-1/ADR | Neuroblastoma (Adriamycin resistant) | 3.5 ± 0.18 | 24 |

| LAN-1/CIS | Neuroblastoma (Cisplatin resistant) | 4.2 ± 0.21 | 24 |

| LAN-1/ETO | Neuroblastoma (Etoposide resistant) | 3.9 ± 0.20 | 24 |

| LAN-1/5FU | Neuroblastoma (5-Fluorouracil resistant) | 4.9 ± 0.22 | 24 |

| NB69 (Parental) | Neuroblastoma | 4.5 ± 0.25 | 24 |

| Fibroblasts (Control) | Non-cancerous | 21 - 40 | 24 |

Table 1: Comparative Cytotoxicity of Nemorosone in Various Cancer Cell Lines.[1][5][6][7]

Mechanisms of Action: A Dual Induction of Programmed Cell Death

Nemorosone exerts its potent anti-cancer effects through the induction of at least two distinct forms of programmed cell death: apoptosis and ferroptosis. The prevailing pathway can be cell-type and concentration-dependent.[8] A key initiating event for both pathways appears to be its ability to act as a protonophoric mitochondrial uncoupler.[4][9]

Induction of Apoptosis

In several cancer cell lines, nemorosone triggers the intrinsic pathway of apoptosis. This process is characterized by mitochondrial membrane potential dissipation, release of cytochrome c into the cytosol, and subsequent activation of caspases.[8]

Caption: Nemorosone-induced apoptotic signaling pathway.

Induction of Ferroptosis

Nemorosone is a potent inducer of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[4][10] This process is initiated by nemorosone's mitochondrial uncoupling activity and involves a "double-edged sword" mechanism.[4][10]

Firstly, nemorosone inhibits the cystine/glutamate antiporter (System xc⁻), leading to a depletion of intracellular cysteine.[4][10] This, in turn, reduces the levels of the antioxidant glutathione (B108866) (GSH), thereby increasing the cell's susceptibility to oxidative stress and lipid peroxidation.[4]

Secondly, at later stages, nemorosone treatment activates the KEAP1-NRF2 signaling pathway.[4] This results in the upregulation of Heme Oxygenase-1 (HMOX1), which increases the intracellular labile iron (Fe²⁺) pool.[4] The excess iron, in the presence of reactive oxygen species (ROS), further exacerbates lipid peroxidation, a hallmark of ferroptosis.[4]

Caption: Nemorosone-induced ferroptotic signaling pathway.

Modulation of Pro-Survival Signaling Pathways

Nemorosone has also been shown to inhibit key pro-survival signaling pathways that are often hyperactive in cancer cells and contribute to drug resistance. Specifically, in neuroblastoma cells, nemorosone inhibits MEK1/2 kinases, leading to the dephosphorylation of ERK1/2.[5] It also directly inhibits the activity of Akt/PKB.[5]

Caption: Inhibition of pro-survival pathways by nemorosone.

Detailed Experimental Protocols

This section provides methodologies for key experiments used to elucidate the mechanism of action of nemorosone.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

-

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

Nemorosone stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of nemorosone for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

-

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

6-well plates

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with nemorosone for the desired time.

-

Cell Harvesting: Collect both floating and adherent cells.

-

Washing: Wash cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Caption: Workflow for the Annexin V/PI apoptosis assay.

Assessment of Mitochondrial Membrane Potential (JC-1 Staining)

JC-1 is a fluorescent dye that indicates mitochondrial health. In healthy cells with a high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

-

Materials:

-

JC-1 dye

-

Treated and untreated cells

-

Fluorescence microscope or flow cytometer

-

-

Procedure:

-

Cell Culture and Treatment: Culture and treat cells with nemorosone.

-

JC-1 Staining: Incubate cells with JC-1 dye according to the manufacturer's instructions.

-

Washing: Wash cells to remove excess dye.

-

Analysis: Analyze the fluorescence of the cells using a fluorescence microscope or flow cytometer, measuring the ratio of red to green fluorescence.

-

Measurement of Lipid Peroxidation (C11-BODIPY 581/591)

This assay uses a fluorescent probe to quantify lipid peroxidation, a key feature of ferroptosis.

-

Materials:

-

C11-BODIPY 581/591 probe

-

Treated and untreated cells

-

Flow cytometer or fluorescence microscope

-

-

Procedure:

-

Cell Treatment: Treat cells with nemorosone.

-

Probe Loading: Load cells with C11-BODIPY 581/591.

-

Analysis: Measure the shift in fluorescence from red to green, which indicates lipid peroxidation, using a flow cytometer or fluorescence microscope.

-

Conclusion and Future Directions

Nemorosone stands out as a promising natural product for the development of novel anti-cancer therapies. Its ability to induce multiple forms of programmed cell death, particularly in drug-resistant cancers, makes it a valuable lead compound. The detailed mechanisms of action, including its role as a mitochondrial uncoupler and its impact on key signaling pathways, provide a solid foundation for further preclinical and clinical investigations. Future research should focus on optimizing its therapeutic index, exploring combination therapies with existing chemotherapeutic agents, and identifying its direct molecular targets to fully unlock its potential in the fight against cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Molecular Mechanisms of Nemorosone-Induced Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Cytotoxic activity of nemorosone in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Biological Landscape of Nemorensine and its Pyrrolizidine Alkaloid Congeners: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemorensine (B1608994), a pyrrolizidine (B1209537) alkaloid (PA) isolated from Senecio nemorensis, belongs to a large and structurally diverse class of natural products. Pyrrolizidine alkaloids are notorious for their potential hepatotoxicity, yet they also exhibit a range of promising biological activities, including anticancer and anti-inflammatory effects. This technical guide provides a comprehensive overview of the biological activities associated with this compound and its close chemical relatives within the pyrrolizidine alkaloid family. Due to the limited specific data available for this compound itself, this document synthesizes findings from studies on other prominent Senecio alkaloids and related PAs to offer a broader understanding of their therapeutic potential and mechanisms of action.

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of various pyrrolizidine alkaloids, providing a comparative reference for researchers.

Table 1: Cytotoxic Activity of Pyrrolizidine Alkaloids Against Cancer Cell Lines

| Compound | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |

| Fuchsisenecionine & Senecionine (extract) | V79 Chinese hamster cells | Mutagenicity Assay | Weak, dose-dependent | [1] |

| Chloride-(N-chloromethyl nervosine (B1606990) VII) | HCT116 (Human Colon Carcinoma) | Cytotoxicity Assay | Dose-dependent cell death | [2] |

| 9-[(E)-4-chlorobut-2-enyl]adenine | P-388 mouse lymphoid leukemia | Cytotoxicity Assay | Significant cytotoxicity | [3] |

| (-)-Neplanocin A | A431 (Epidermoid Carcinoma) | Viability Assay | ~11% viability at 100 µM | [4] |

| (-)-Neplanocin A | MCF-7 (Breast Cancer) | Viability Assay | 42% viability at 48h | [4] |

Table 2: Anti-inflammatory Activity of Pyrrolizidine Alkaloids

| Compound | Model | Assay | Effect | Reference |

| Sinomenine (B1681799) Derivative 17 | LPS-induced RAW264.7 cells | NO Production Inhibition | IC₅₀ = 30.28 ± 1.70 μM | [5] |

| Amurensin (B12741970) H | Allergen-sensitized mice | Cytokine Level Reduction | Significant inhibition of TNF-α, IL-4, IL-5, IL-13 | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols employed in the study of pyrrolizidine alkaloid bioactivity.

Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

General Protocol (MTT Assay):

-

Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., pyrrolizidine alkaloids) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value by plotting cell viability against compound concentration.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

Objective: To assess the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Culture: Culture RAW264.7 macrophage cells in appropriate medium.

-

Cell Seeding: Seed the cells in 96-well plates and allow them to adhere.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubation: Incubate the plates for 24 hours.

-

Nitrite (B80452) Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine). The presence of nitrite (a stable product of NO) will lead to a colorimetric reaction.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Calculation: Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition compared to the LPS-only treated group.

Signaling Pathways and Mechanisms of Action

The biological effects of pyrrolizidine alkaloids are mediated through their interaction with various cellular signaling pathways. While the specific pathways for this compound are not yet elucidated, the known mechanisms of related compounds provide valuable insights.

Anticancer Mechanisms

Many cytotoxic natural products exert their effects by inducing apoptosis (programmed cell death) and arresting the cell cycle. The PI3K/Akt/mTOR pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer.

References

- 1. Carcinogenic and mutagenic activity of an alkaloidal extract of Senecio nemorensis ssp. fuchsii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolizidine alkaloids from Liparis nervosa with antitumor activity by modulation of autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of acyclic neplanocin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer Activity of Enantiomeric Neplanocins A: Exploring the Role of Chirality in Tumor Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel sinomenine derivatives as anti-inflammatory and analgesic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effect of amurensin H on asthma-like reaction induced by allergen in sensitized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Nemorosone's Dual Cytotoxic Mechanisms: A Technical Guide to Induction of Apoptosis and Ferroptosis in Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

Nemorosone (B1218680), a polycyclic polyprenylated acylphloroglucinol isolated from Clusia species, has emerged as a potent anti-cancer agent with a dual mechanism of action, capable of inducing both apoptosis and ferroptosis in tumor cells.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms, signaling pathways, and experimental protocols associated with nemorosone-induced cell death, presenting a valuable resource for the oncology research and drug development community.

Core Mechanisms of Action: A Two-Pronged Attack on Cancer

Nemorosone's cytotoxicity stems from its ability to trigger distinct yet interconnected cell death pathways. The choice between apoptosis and ferroptosis appears to be cell-type dependent.[1] A key initiating event for ferroptosis is nemorosone's function as a potent protonophoric mitochondrial uncoupler.[3][4]

Induction of Ferroptosis: An Iron-Dependent Demise

Nemorosone is a potent inducer of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[4] Its mechanism is described as a "double-edged sword," involving two critical events.[4][5]

-

Inhibition of the Cystine/Glutamate Antiporter (System xc⁻) : Nemorosone blocks the System xc⁻, leading to a depletion of intracellular cysteine. This impairs the synthesis of glutathione (B108866) (GSH), a crucial antioxidant, thereby increasing the cell's susceptibility to oxidative stress and lipid peroxidation.[5][6]

-

Activation of the KEAP1-NRF2-HMOX1 Axis : At later time points, nemorosone treatment activates the KEAP1-NRF2 signaling pathway.[5] This results in the upregulation of Heme Oxygenase-1 (HMOX1), which increases the intracellular labile iron (Fe²⁺) pool.[5][7] The excess iron participates in Fenton reactions, generating reactive oxygen species (ROS) that further exacerbate lipid peroxidation.[5][6]

The mitochondrial uncoupling activity of nemorosone is critical for initiating ferroptosis. A structural variant, methylnemorosone, which cannot uncouple mitochondrial respiration, fails to induce this form of cell death.[3][4]

Induction of Apoptosis: A Caspase-Driven Cascade

In several cancer cell lines, including leukemia and pancreatic cancer, nemorosone triggers the intrinsic (mitochondrial) pathway of apoptosis.[2][8] This process is characterized by:

-

Mitochondrial Stress : Nemorosone disrupts the mitochondrial membrane potential.[1][8]

-

Cytochrome c Release : The compromised mitochondrial outer membrane releases cytochrome c into the cytosol.[1][8]

-

Caspase Activation : Cytosolic cytochrome c activates a cascade of caspases, including caspase-9 and the executioner caspases-3 and -7, leading to the dismantling of the cell.[1]

-

Unfolded Protein Response (UPR) : In pancreatic cancer cells, nemorosone has been shown to activate the UPR due to stress in the endoplasmic reticulum.[8][9] Prolonged UPR activation can switch its role from pro-survival to pro-apoptotic.[2]

-

Cell Cycle Arrest : Nemorosone can induce cell cycle arrest, often at the G0/G1 phase, accompanied by the downregulation of cyclins A, B1, D1, and E.[10][11]

Quantitative Data Summary

The following tables summarize the quantitative data on the cytotoxic effects of nemorosone from various studies.

Table 1: Cytotoxicity of Nemorosone (IC50/EC50 Values) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50/EC50 (µM) | Incubation Time (h) | Assay |

| HT1080 | Fibrosarcoma | 26.9 (EC50) | 12 | SytoxGreen |

| IMR-32 | Neuroblastoma | Potent | 24 | Not Specified |

| Leukemia (various) | Leukemia | ~3.1-4.9 | Not Specified | MTT |

| NB69, Kelly, SK-N-AS, LAN-1 | Neuroblastoma | < 6.5 | Not Specified | SRB |

| MIA-PaCa-2 | Pancreatic Carcinoma | 5 | 72 | Not Specified |

| HT-29 | Colorectal Adenocarcinoma | 25.7 - 27.1 | 24 - 72 | Not Specified |

| LoVo | Colorectal Adenocarcinoma | 22.8 - 64.3 | 24 - 72 | Not Specified |

Note: IC50/EC50 values can vary depending on the specific experimental conditions and assays used.[12]

Table 2: Effects of Nemorosone on Key Proteins and Cellular Parameters

| Cell Line | Treatment | Effect |

| HT1080 | 100 µM Nemorosone | Decrease in GSH levels |

| HT1080 | 100 µM Nemorosone | Decrease in GPX4 expression |

| HT1080 | 100 µM Nemorosone | Increase in intracellular glutamate |

| HT1080 | 100 µM Nemorosone | Upregulation of HMOX1 |

| Pancreatic Cancer Cells | Various | Release of cytochrome c |

| Pancreatic Cancer Cells | Various | Activation of caspases |

| Leukemia Cells | Various | Down-regulation of cyclins A, B1, D1, E |

| Leukemia Cells | Various | Dephosphorylation of cdc2 |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying nemorosone's effects.

Caption: Nemorosone-induced ferroptotic signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Molecular Mechanisms of Nemorosone-Induced Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Molecular Mechanisms of Nemorosone-Induced Ferroptosis in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microarray analysis of nemorosone-induced cytotoxic effects on pancreatic cancer cells reveals activation of the unfolded protein response (UPR) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bps.ac.uk [bps.ac.uk]

- 10. Nemorosone blocks proliferation and induces apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

Nemorosone: A Technical Guide on its Antiproliferative and Cytotoxic Effects

For Researchers, Scientists, and Drug Development Professionals

Nemorosone (B1218680), a polycyclic polyprenylated acylphloroglucinol (PPAP) primarily isolated from the floral resins of Clusia species, has emerged as a compound of significant interest in oncology research.[1][2] Its potent antiproliferative and cytotoxic activities against a wide array of cancer cell lines have prompted extensive investigation into its mechanisms of action, revealing a multi-faceted approach to inducing cell death and inhibiting tumor growth.[1][3] This technical guide provides a comprehensive overview of the current understanding of nemorosone's effects, with a focus on quantitative data, detailed experimental protocols, and the intricate signaling pathways it modulates.

Quantitative Analysis of Cytotoxic Activity

Nemorosone exhibits potent cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in numerous studies. The following tables summarize the reported IC50 values for nemorosone in various cancer cell lines, providing a comparative look at its efficacy.

Table 1: IC50 Values of Nemorosone in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay | Reference |

| LAN-1 | Neuroblastoma | 3.1 ± 0.15 | 24 | SRB | [4][5] |

| NB69 | Neuroblastoma | 4.9 ± 0.22 | 24 | SRB | [4] |

| IMR-32 | Neuroblastoma | ~35 | 24 | Not Specified | [6] |

| HT1080 | Fibrosarcoma | 26.9 | 12 | Not Specified | [6][7] |

| HT1080 | Fibrosarcoma | 16.7 | 24 | Not Specified | [6][7] |

| Jurkat | T-cell leukemia | ~2.1-3.1 (mg/ml) | Not Specified | MTT | [1] |

| HT-29 | Colorectal adenocarcinoma | 25.7 - 27.1 | 24 - 72 | Not Specified | [1] |

| LoVo | Colorectal adenocarcinoma | 22.8 - 64.3 | 24 - 72 | Not Specified | [1] |

| MIA-PaCa-2 | Pancreatic carcinoma | 5 | 72 | Not Specified | [1] |

| Other Pancreatic Lines | Pancreatic carcinoma | ~2-4 | 72 | Resazurin | [8] |

| MCF-7 | Breast adenocarcinoma (ERα+) | Not Specified | Not Specified | Not Specified | [1] |

Note: The conversion of mg/ml to µM for Jurkat cells could not be accurately performed without the molecular weight of nemorosone being explicitly stated in that specific study. SRB stands for Sulforhodamine B assay.[1]

Table 2: Comparative Cytotoxicity of Nemorosone in Drug-Sensitive and -Resistant Neuroblastoma Cell Lines [5]

| Cell Line | Resistance to | IC50 of Nemorosone (µM) | Resistance Factor (RF)¹ |

| LAN-1 (Parental) | - | 3.1 ± 0.15 | - |

| LAN-1/ADR | Adriamycin | 3.5 ± 0.18 | 1.13 |

| LAN-1/CIS | Cisplatin | 4.2 ± 0.21 | 1.35 |

| LAN-1/ETO | Etoposide | 3.9 ± 0.20 | 1.26 |

| LAN-1/5FU | 5-Fluorouracil | 4.9 ± 0.22 | 1.58 |

| NB69 (Parental) | - | 4.5 ± 0.25 | - |

| Fibroblasts (Control) | - | 21 - 40 | - |

¹Resistance Factor (RF) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line. An RF value close to 1 indicates no cross-resistance.[5]

Mechanisms of Action: A Dual Induction of Cell Death

Nemorosone's antiproliferative and cytotoxic effects are primarily attributed to its ability to induce programmed cell death through two distinct pathways: apoptosis and ferroptosis.[6][8] The choice of pathway appears to be cell-type and concentration-dependent.[8] Additionally, nemorosone can induce cell cycle arrest, further contributing to its anti-cancer properties.[4]

Apoptosis Induction

Nemorosone is a potent inducer of the intrinsic (mitochondrial) pathway of apoptosis in various cancer cell lines.[1] This process is initiated by nemorosone's ability to act as a protonophoric mitochondrial uncoupler, leading to mitochondrial stress and the release of cytochrome c.[3][9] In some cancer cells, such as those of the pancreas, nemorosone has also been shown to activate the unfolded protein response (UPR) in the endoplasmic reticulum (ER), which, under prolonged stress, can trigger apoptosis.[1][10] The apoptotic cascade culminates in the activation of caspases, the executioners of apoptosis.[4][10]

Ferroptosis Induction

Nemorosone has also been identified as a potent inducer of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[3][9] This is achieved through a dual mechanism:

-

Inhibition of the Cystine/Glutamate Antiporter (System xc⁻): Nemorosone blocks this transporter, leading to a depletion of intracellular cysteine, a crucial component for the synthesis of the antioxidant glutathione (B108866) (GSH).[6][9] Reduced GSH levels increase the cell's susceptibility to oxidative stress and lipid peroxidation.[9]

-

Activation of the KEAP1-NRF2-HMOX1 Axis: At later stages, nemorosone treatment activates the KEAP1-NRF2 signaling pathway, leading to the upregulation of Heme Oxygenase-1 (HMOX1).[3][9] This increases the intracellular labile iron (Fe²⁺) pool, which, in the presence of reactive oxygen species (ROS), further exacerbates lipid peroxidation.[9]

Cell Cycle Arrest

In addition to inducing cell death, nemorosone can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 phase.[4] This effect has been linked to the robust upregulation of p21Cip1, a cyclin-dependent kinase inhibitor that prevents the transition from the G1 to the S phase of the cell cycle.[4]

Modulation of Key Signaling Pathways

Nemorosone's effects are mediated through the modulation of several critical intracellular signaling pathways. In neuroblastoma cells, it has been shown to inhibit the MEK1/2 kinases, leading to a dephosphorylation of ERK1/2.[4][5] It also directly inhibits the activity of Akt/PKB.[4][5] Both the MEK/ERK and PI3K/Akt pathways are crucial for cell survival and proliferation, and their dysregulation is a hallmark of many cancers.[5]

Experimental Protocols

To facilitate further research and ensure reproducibility, detailed methodologies for key experiments are provided below.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.[11]

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[12]

-

Replace the medium with fresh medium containing various concentrations of nemorosone and incubate for the desired period (e.g., 24, 48, or 72 hours).[12]

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[12][13]

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13][14]

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]

-

2. Sulforhodamine B (SRB) Assay

-

Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate. The amount of bound dye is proportional to the cell number.

-

Protocol:

-

After treating cells with nemorosone as described for the MTT assay, fix the cells with a solution such as 10% trichloroacetic acid (TCA).

-

Wash the plates with water to remove the TCA.

-

Stain the cells with 0.4% SRB in 1% acetic acid.

-

Wash with 1% acetic acid to remove unbound dye.

-

Solubilize the bound dye with a 10 mM Tris base solution.

-

Measure the optical density at approximately 515 nm.[5]

-

Apoptosis Detection Assays

1. Annexin V/Propidium Iodide (PI) Staining

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.

-

Protocol:

2. Caspase Activity Assay

-

Principle: This assay detects the activation of key caspases (e.g., caspase-3/7, caspase-9) using a fluorochrome-labeled inhibitor of caspases (FLICA).[8]

-

Protocol:

-

Treat cells with nemorosone for the desired time.[8]

-

Add the FLICA reagent directly to the cell culture medium and incubate for approximately 1 hour at 37°C.[8]

-

Wash the cells to remove any unbound reagent.[8]

-

Analyze the fluorescence intensity of the cells by flow cytometry or a fluorescence plate reader.[8]

-

3. Cytochrome c Release Assay

-

Principle: This assay measures the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.[8]

-

Protocol:

-

After nemorosone treatment, harvest the cells and resuspend them in a hypotonic buffer.[8]

-

Homogenize the cells to disrupt the plasma membrane while keeping the mitochondria intact.[8]

-

Separate the cytosolic fraction from the mitochondrial fraction by differential centrifugation.[8]

-

Analyze the presence of cytochrome c in both fractions by Western blotting using a cytochrome c-specific antibody.[8]

-

Western Blotting for Protein Expression Analysis

-

Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

-

Protocol:

-

Lyse nemorosone-treated and control cells to extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p21, cleaved caspase-3, GPX4).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a chemiluminescent substrate and detect the signal using an imaging system.[1] The intensity of the band corresponds to the amount of the target protein.

-

Conclusion

Nemorosone demonstrates significant antiproliferative and cytotoxic activity against a variety of cancer cell types through the induction of apoptosis and ferroptosis, as well as by causing cell cycle arrest.[1] Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as MEK/ERK and PI3K/Akt, makes it a compelling candidate for further preclinical and clinical investigation as a potential anticancer agent.[1][5] The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this promising natural compound.

References

- 1. benchchem.com [benchchem.com]

- 2. A review of nemorosone: Chemistry and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms of Nemorosone-Induced Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic activity of nemorosone in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Molecular Mechanisms of Nemorosone-Induced Ferroptosis in Cancer Cells | MDPI [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Microarray analysis of nemorosone-induced cytotoxic effects on pancreatic cancer cells reveals activation of the unfolded protein response (UPR) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. benchchem.com [benchchem.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. MTT (Assay protocol [protocols.io]

Nemorosone: A Technical Guide to its Antimicrobial and Antiparasitic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nemorosone (B1218680), a polycyclic polyprenylated acylphloroglucinol, has demonstrated significant biological activity, including promising antimicrobial and antiparasitic properties. This technical guide provides a comprehensive overview of the current scientific understanding of nemorosone's efficacy against various pathogens, its mechanisms of action, and the experimental protocols used for its evaluation. While research into its anticancer properties is more extensive, this document consolidates the available data on its antimicrobial and antiparasitic potential, highlighting both established findings and areas requiring further investigation. A notable gap exists in the literature regarding specific Minimum Inhibitory Concentration (MIC) values against a broad spectrum of bacteria. However, its potent activity against certain parasites is well-documented.

Antimicrobial Properties

Nemorosone has shown antimicrobial capabilities, particularly against Gram-positive bacteria.[1][2] However, there is a notable lack of extensive quantitative data in the current literature.

Quantitative Antimicrobial Data